molecular formula C20H22BrN3O3S B3621313 3-(3-BROMO-4-ETHOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)PHENYL]THIOUREA

3-(3-BROMO-4-ETHOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)PHENYL]THIOUREA

Cat. No.: B3621313
M. Wt: 464.4 g/mol
InChI Key: WJHPWTQDDYYWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-BROMO-4-ETHOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)PHENYL]THIOUREA is a complex organic compound that belongs to the class of thiourea derivatives Thiourea compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-BROMO-4-ETHOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)PHENYL]THIOUREA typically involves the reaction of 3-bromo-4-ethoxybenzoyl chloride with 2-(morpholin-4-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-BROMO-4-ETHOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)PHENYL]THIOUREA undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products Formed

    Substitution: Formation of iodinated or other halogenated derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Hydrolysis: Formation of amines and carboxylic acids.

Scientific Research Applications

3-(3-BROMO-4-ETHOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)PHENYL]THIOUREA has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(3-BROMO-4-ETHOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)PHENYL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. Its unique structure allows it to modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its role as an organocatalyst in organic transformations.

    3-Bromo-4-methoxybenzaldehyde: Used as an intermediate in organic synthesis.

    3-Bromo-4-methoxybenzonitrile: Employed in the preparation of pharmaceutical intermediates.

Uniqueness

3-(3-BROMO-4-ETHOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)PHENYL]THIOUREA stands out due to its combination of a bromine atom, an ethoxy group, and a morpholine ring, which confer unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-bromo-4-ethoxy-N-[(2-morpholin-4-ylphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O3S/c1-2-27-18-8-7-14(13-15(18)21)19(25)23-20(28)22-16-5-3-4-6-17(16)24-9-11-26-12-10-24/h3-8,13H,2,9-12H2,1H3,(H2,22,23,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHPWTQDDYYWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2N3CCOCC3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-BROMO-4-ETHOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)PHENYL]THIOUREA
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3-(3-BROMO-4-ETHOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)PHENYL]THIOUREA
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3-(3-BROMO-4-ETHOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)PHENYL]THIOUREA

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